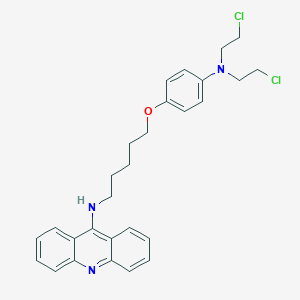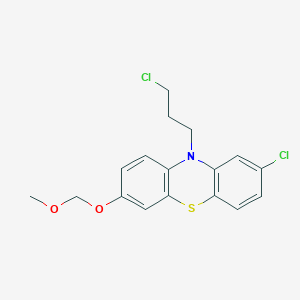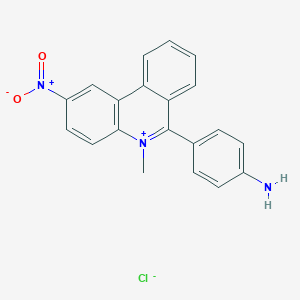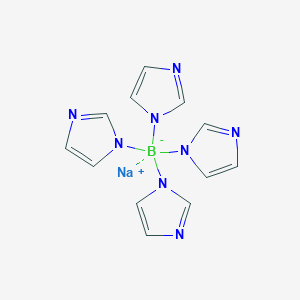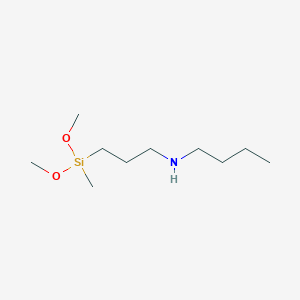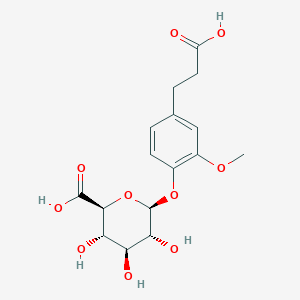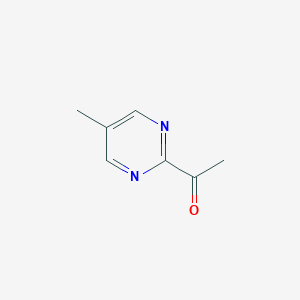
Trimethylsulfoxonium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of trimethylsulfoxonium bromide has been explored through a modified Kornblum oxidation condition, demonstrating a straightforward method yielding the compound in approximately 65% yields after recrystallization. This process provides an effective route for generating this compound, showcasing its accessibility for research and industrial applications (Park, So, & Kim, 2005).
Scientific Research Applications
Oxidizing Agent : Trimethylphenylammonium tribromide, a related compound, is recognized for its role as an efficient oxidizing agent, useful in preparing disulfides and sulfoxides from thiols and sulfides. This process occurs under mild conditions at ambient temperature (Ghorbani‐Choghamarani et al., 2011).
Cyclization Reactions : Trimethylsulfoxonium iodide, a compound similar to Trimethylsulfoxonium Bromide, is effective in synthesizing 3-amino-2,3-dihydrobenzofurans through the [4+1] cyclization reaction with 2-hydroxylimides, achieving reasonable to efficient yields (Fang et al., 2022).
Deprotecting Agent in Peptide Synthesis : Trimethylsilyl bromide, another related compound, has been utilized in peptide synthesis, specifically for the deprotection of benzyl-type protecting groups. This process is enhanced by the addition of thioanisole (Fujii et al., 1987).
Preparation Method : A study provided a method for the preparation of Trimethylsulfonium Bromide, resulting in a 65% yield. This method is based on modified Kornblum oxidation conditions (Park et al., 2005).
Adsorbent Material : Trimethylsulfoxonium-exchanged vermiculite, due to its unique structure and positional disorder of S atoms, has potential as an adsorbent (Johns et al., 2013).
Study on Nucleophilic Substitution Reactions : Research on the carbon-sulfur cleavage in substitution reactions of trimethylsulfonium ion with bromide and other nucleophiles highlighted the importance of the nucleophile's basicity (Hargreaves et al., 1976).
Synthesis of Aziridines : Direct synthesis of chiral aziridines from N-tert-butyl-sulfinylketimines using this method provides access to diverse highly substituted aziridines, useful in organic synthesis (Morton et al., 2006).
Mechanism of Action
Target of Action
Trimethylsulfoxonium Bromide primarily targets fungal cells . It acts as a fungicide, inhibiting the growth of these cells .
Mode of Action
This compound interacts with its targets by binding to the sterol biosynthesis pathway . This interaction disrupts the production of ergosterol , an essential component for fungal cell membranes .
Biochemical Pathways
The affected pathway is the sterol biosynthesis pathway . The disruption in the production of ergosterol leads to a deficiency in an essential component of the fungal cell membranes. This deficiency inhibits the growth of the fungal cells .
Pharmacokinetics
Its effectiveness against chronic bronchitis and other pulmonary diseases suggests that it can be absorbed and distributed in the body to reach the site of infection .
Result of Action
The result of this compound’s action is the inhibition of fungal cell growth . By disrupting the production of ergosterol, it compromises the integrity of the fungal cell membranes, thereby inhibiting their growth .
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPJZBFFLDRKSF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456116 |
Source


|
| Record name | Trimethylsulfoxonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25596-24-1 |
Source


|
| Record name | Trimethylsulfoxonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Trimethylsulfoxonium Bromide in organic synthesis, as highlighted in the provided research?
A1: this compound is utilized as a reagent in the synthesis of Fluconazole. [] It specifically acts as a source of methylene for the formation of an epoxide intermediate, which subsequently reacts with 1,2,4-triazole to yield Fluconazole.
Q2: What advantages does this compound offer over other reagents in Fluconazole synthesis?
A2: The research highlights two key advantages of using this compound:
- Reduced Side Reactions: Bromide ions, being weakly nucleophilic, minimize side reactions compared to other reagents. This leads to a higher yield and purity of the desired product, Fluconazole. []
- Cost-Effectiveness: this compound is a more cost-effective option due to its lower price and efficient molar mass utilization in the reaction. []
Q3: What are the key considerations for safe and efficient production of this compound?
A3: The production of this compound involves reacting Dimethyl Sulfoxide with Methyl Bromide (MeBr). A crucial safety aspect during this process is controlling the addition rate of MeBr and maintaining a specific temperature range within the reaction system. This is critical due to the potential explosion hazards associated with MeBr. [] This careful control ensures a safe and efficient production process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
